{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol
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Overview
Description
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol is a heterocyclic compound that features a fused ring system combining pyrrole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with triazole-forming agents under controlled temperature and solvent conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halides, alkyl groups, or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new medications targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
- {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol
- {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethanol
- {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propanol
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLUMNDDAXMDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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